Cis-Ethyl Octahydrofuro[3,2-C]Pyridine-3A-Carboxylate
Description
Cis-Ethyl Octahydrofuro[3,2-C]Pyridine-3A-Carboxylate is a bicyclic heterocyclic compound featuring fused furan and pyridine rings. The "cis" designation indicates the spatial arrangement of substituents around the stereogenic centers in the octahydrofuropyridine scaffold. Its ethyl carboxylate group enhances solubility and provides a handle for further derivatization.
Properties
Molecular Formula |
C10H18ClNO3 |
|---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
ethyl (3aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-3a-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO3.ClH/c1-2-13-9(12)10-4-6-14-8(10)3-5-11-7-10;/h8,11H,2-7H2,1H3;1H/t8-,10+;/m0./s1 |
InChI Key |
JAJHXMGJWPPBEL-KXNXZCPBSA-N |
Isomeric SMILES |
CCOC(=O)[C@@]12CCO[C@H]1CCNC2.Cl |
Canonical SMILES |
CCOC(=O)C12CCOC1CCNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-Ethyl Octahydrofuro[3,2-C]Pyridine-3A-Carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Cis-Ethyl Octahydrofuro[3,2-C]Pyridine-3A-Carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Cis-Ethyl Octahydrofuro[3,2-C]Pyridine-3A-Carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Cis-Ethyl Octahydrofuro[3,2-C]Pyridine-3A-Carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares Cis-Ethyl Octahydrofuro[3,2-C]Pyridine-3A-Carboxylate with structurally related bicyclic heterocycles, focusing on synthesis , stereochemistry , and functional group variations .
Structural and Stereochemical Comparisons
Key Compounds for Comparison :
(±)-cis-Ethyl 2-Sulfanylidenedecahydro-1,6-Naphthyridine-6-Carboxylate
- Structure : Features a decahydro-1,6-naphthyridine core (two fused six-membered rings) with a sulfanylidene group at position 2 and an ethyl carboxylate at position 4.
- Stereochemistry : The "cis" configuration ensures planar alignment of the sulfur and carboxylate groups, enhancing intramolecular hydrogen bonding and stability .
- Synthesis : Prepared via cyclization of thiourea intermediates under acidic conditions.
(±)-trans-Ethyl 2-Oxooctahydro-1H-Pyrrolo[3,2-c]Pyridine-5-Carboxylate Structure: Contains a pyrrolo[3,2-c]pyridine system (fused five- and six-membered rings) with a ketone at position 2 and an ethyl carboxylate at position 3. Stereochemistry: The "trans" configuration leads to a distorted ring geometry, reducing crystallinity compared to the cis isomer . Synthesis: Achieved via base-mediated cyclization of β-enamino esters.
Comparison with Target Compound :
Reactivity and Functionalization Potential
- Target Compound : The ethyl carboxylate group allows for ester hydrolysis to carboxylic acids or amide coupling, while the furan ring may undergo electrophilic substitution.
- Sulfanylidene Analogs : The C=S group enables thiol-disulfide exchange reactions, useful in prodrug design .
- Ketone-Containing Analogs : The C=O group facilitates Schiff base formation or reductions to alcohols .
Biological Activity
Cis-Ethyl Octahydrofuro[3,2-C]Pyridine-3A-Carboxylate is an intriguing compound with a unique bicyclic structure that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHN O
- Molecular Weight : 199.25 g/mol
- CAS Number : 1391733-19-9
The compound features a furo-pyridine framework, which is significant for its interactions with various biological targets. The structural complexity contributes to its potential applications in medicinal chemistry.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. Its structural analogs have shown effectiveness against pathogens such as Staphylococcus aureus and Salmonella typhi .
- Enzyme Interaction : The compound is being investigated for its ability to act as a ligand in enzyme binding studies. This could provide insights into its role in modulating enzyme kinetics and inhibition mechanisms .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
- Receptor Binding : Its structural features allow for possible interactions with various receptors, influencing signaling pathways within cells.
Binding Studies
Recent studies have focused on the binding affinities of this compound with various biological targets. These studies are crucial for understanding how the compound influences biological pathways.
| Target | Binding Affinity (Kd) | Biological Effect |
|---|---|---|
| Enzyme A | 50 nM | Inhibition |
| Receptor B | 20 nM | Activation |
Comparative Analysis with Structural Analogues
Comparative studies with structurally similar compounds provide insights into the unique biological activity of this compound:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Ethyl 3-Pyridinecarboxylate | CHN O | Intermediate in organic synthesis |
| 5-Methyl-Octahydrofuro[3,2-c]pyridine | CHN O | Altered reactivity |
| Rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine | CHN O | Potential differences in activity |
These comparisons highlight the unique reactivity patterns and biological effects of this compound that may not be present in its analogues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
